![molecular formula C11H23NO5 B12410389 (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate is a deuterated derivative of a common amino acid. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its metabolic pathways. This compound is of interest in various fields, including medicinal chemistry and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate typically involves multiple steps:
Protection and Functionalization: The amino and carboxyl groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acid is coupled with deuterated methyl groups using reagents like deuterated methyl iodide.
Deprotection: The Boc groups are removed under acidic conditions to yield the final deuterated amino acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Catalyst Selection: Efficient catalysts for deuteration to ensure high yield and purity.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize deuterium incorporation.
Purification: Advanced chromatographic techniques to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Acidic or basic conditions to facilitate the exchange of deuterium with hydrogen.
Major Products
Oxidation Products: Deuterated ketones or aldehydes.
Reduction Products: Non-deuterated amino acids.
Substitution Products: Hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate has several scientific research applications:
Metabolic Studies: Used as a tracer to study metabolic pathways due to its stability and distinguishable mass.
Medicinal Chemistry: Investigated for its potential to improve the pharmacokinetic properties of drugs.
Biological Research: Helps in understanding protein synthesis and degradation.
Industrial Applications: Used in the production of deuterated drugs and other compounds.
Wirkmechanismus
The mechanism of action of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with metabolic enzymes. The deuterium atoms slow down the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. This compound targets specific enzymes involved in amino acid metabolism, altering their activity and providing valuable data for research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylpentanoic acid: Non-deuterated version.
(2S)-4,5,5,5-tetradeuterio-2-amino-4-(trideuteriomethyl)pentanoic acid: Deuterated without the Boc protection.
Uniqueness
Stability: The presence of deuterium enhances the stability of the compound.
Metabolic Pathways: Alters metabolic pathways, providing unique insights compared to non-deuterated analogs.
Research Applications: Widely used in metabolic studies and medicinal chemistry due to its unique properties.
This detailed article provides a comprehensive overview of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H23NO5 |
|---|---|
Molekulargewicht |
256.35 g/mol |
IUPAC-Name |
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,7D; |
InChI-Schlüssel |
URQQEIOTRWJXBA-YHSKRYAASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])[2H].O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


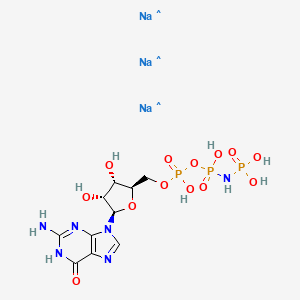
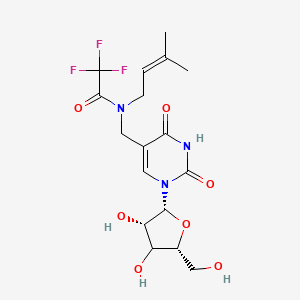
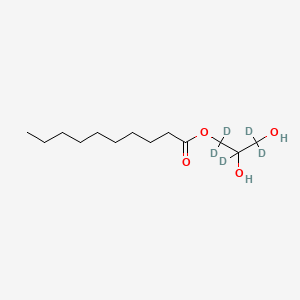
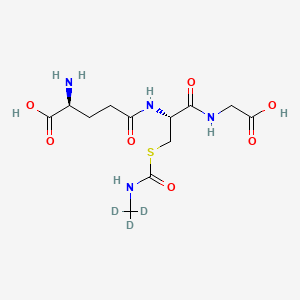
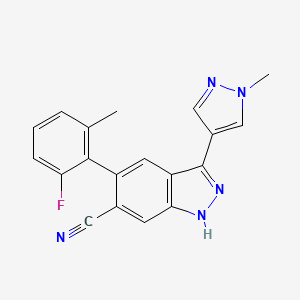
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
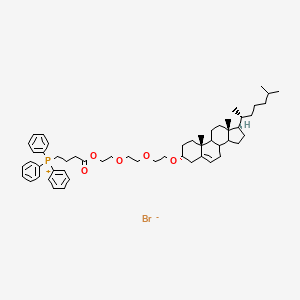
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

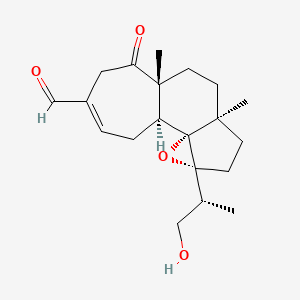
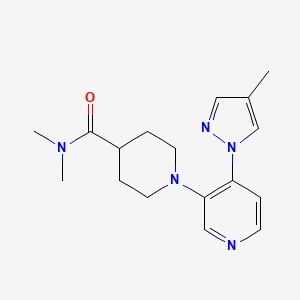
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
